N-Hydroxysuccinimidyl acetoacetate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

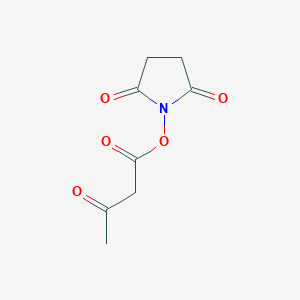

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

(2,5-dioxopyrrolidin-1-yl) 3-oxobutanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9NO5/c1-5(10)4-8(13)14-9-6(11)2-3-7(9)12/h2-4H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VOIVNIGJPPFYCC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)CC(=O)ON1C(=O)CCC1=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9NO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60408543 | |

| Record name | N-Hydroxysuccinimidyl acetoacetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60408543 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

199.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

139549-71-6 | |

| Record name | N-Hydroxysuccinimidyl acetoacetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60408543 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

N-Hydroxysuccinimidyl Acetoacetate: A Dual-Functionality Reagent for Advanced Bioconjugation

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

N-Hydroxysuccinimidyl acetoacetate (NHS-acetoacetate) is a heterobifunctional crosslinking reagent that offers a two-step strategy for the modification and functionalization of biomolecules. Its N-hydroxysuccinimide (NHS) ester group provides a reactive handle for covalent attachment to primary amines on proteins and other biomolecules, forming stable amide bonds. The unique feature of this reagent is its acetoacetate moiety, which introduces a versatile secondary functionality. This acetoacetate group can act as a chelator for metal ions, enabling applications in imaging, diagnostics, and purification, or it can be used for subsequent covalent modifications. This guide provides a comprehensive overview of the synthesis, properties, and applications of this compound, complete with experimental protocols and data for its use in bioconjugation and subsequent functionalization.

Introduction

Bioconjugation, the covalent attachment of molecules to biomolecules, is a cornerstone of modern biotechnology, enabling the development of antibody-drug conjugates (ADCs), diagnostic probes, and tools for studying biological processes. N-hydroxysuccinimide esters are among the most widely used reagents for targeting primary amines, such as the ε-amino group of lysine residues and the N-terminus of proteins. This compound distinguishes itself by incorporating a secondary reactive group, the acetoacetate moiety, in addition to the amine-reactive NHS ester. This dual functionality allows for a sequential approach to bioconjugation, where a biomolecule is first labeled via the NHS ester, and then the introduced acetoacetate group is utilized for further modifications.

The acetoacetate group is a β-dicarbonyl compound that can exist in equilibrium with its enol tautomer. This structure allows it to act as a bidentate ligand, capable of chelating divalent and trivalent metal ions. This property is particularly useful for applications requiring the attachment of metal ions for imaging (e.g., MRI contrast agents, radiometals for PET/SPECT), affinity purification (immobilized metal affinity chromatography - IMAC), or for studying the role of metal ions in biological systems.

This technical guide will delve into the chemical properties, synthesis, and practical applications of this compound, providing researchers with the necessary information to effectively utilize this versatile reagent in their work.

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound is provided in Table 1.

| Property | Value | Reference |

| CAS Number | 139549-71-6 | [1] |

| Molecular Formula | C₈H₉NO₅ | [1] |

| Molecular Weight | 199.16 g/mol | [1] |

| Appearance | White to off-white solid | |

| Melting Point | 122-124 °C | |

| Solubility | Soluble in organic solvents such as DMF and DMSO. | [1] |

| Stability | Stable under dry conditions; sensitive to moisture and hydrolysis. | [1] |

Synthesis of this compound

While a specific, detailed protocol for the synthesis of this compound is not widely published in peer-reviewed literature, a plausible and commonly used method for the synthesis of similar NHS esters involves the reaction of the corresponding carboxylic acid with N-hydroxysuccinimide in the presence of a carbodiimide coupling agent. A more direct route for NHS-acetoacetate would be the reaction of diketene with N-hydroxysuccinimide.

Proposed Synthetic Protocol via Diketene

This protocol is based on the known reactivity of diketene with nucleophiles.

Materials:

-

N-Hydroxysuccinimide (NHS)

-

Diketene

-

Anhydrous, amine-free solvent (e.g., Dichloromethane, Acetonitrile)

-

Inert atmosphere (e.g., Nitrogen or Argon)

Procedure:

-

Dissolve N-Hydroxysuccinimide in the anhydrous solvent in a flask under an inert atmosphere.

-

Cool the solution in an ice bath.

-

Slowly add an equimolar amount of diketene to the cooled solution with stirring.

-

Allow the reaction to warm to room temperature and stir for several hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, the solvent can be removed under reduced pressure.

-

The crude product can be purified by recrystallization from an appropriate solvent system (e.g., ethyl acetate/hexanes).

Note: Diketene is a reactive and hazardous chemical and should be handled with appropriate safety precautions in a well-ventilated fume hood.

Experimental Protocols for Bioconjugation

The primary application of this compound is the labeling of biomolecules containing primary amines. The following is a general protocol for the conjugation of NHS-acetoacetate to a protein.

Protein Labeling with this compound

Materials:

-

Protein of interest in an amine-free buffer (e.g., Phosphate Buffered Saline (PBS) pH 7.2-8.0, or 0.1 M sodium bicarbonate buffer pH 8.3-8.5).

-

This compound

-

Anhydrous Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)

-

Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0 or 1 M glycine)

-

Desalting column (e.g., Sephadex G-25) or dialysis equipment for purification.

Procedure:

-

Protein Preparation: Ensure the protein solution is at a suitable concentration (typically 1-10 mg/mL) in an amine-free buffer.

-

NHS-acetoacetate Solution: Immediately before use, dissolve this compound in a minimal amount of anhydrous DMF or DMSO to a concentration of 10-25 mM.

-

Reaction: Add a 10- to 20-fold molar excess of the NHS-acetoacetate solution to the protein solution. The optimal molar ratio should be determined empirically for each protein.

-

Incubation: Incubate the reaction mixture for 1-2 hours at room temperature or overnight at 4°C with gentle stirring. The reaction is pH-dependent, with optimal labeling occurring at a pH of 8.3-8.5.

-

Quenching: Stop the reaction by adding the quenching buffer to a final concentration of 20-50 mM. Incubate for 15-30 minutes at room temperature to quench any unreacted NHS-acetoacetate.

-

Purification: Remove excess reagent and byproducts by passing the reaction mixture through a desalting column equilibrated with the desired storage buffer. Alternatively, dialysis can be used.

-

Characterization: The extent of labeling can be determined using mass spectrometry to measure the mass shift of the modified protein.

References

N-Hydroxysuccinimidyl Acetoacetate: A Technical Guide to its Mechanism of Action for Protein Modification

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-Hydroxysuccinimidyl (NHS) esters are powerful reagents for the covalent modification of proteins, primarily targeting primary amines on lysine residues and the N-terminus. N-Hydroxysuccinimidyl acetoacetate (NHS-acetoacetate) is a specific NHS ester that introduces an acetoacetyl group onto proteins. This modification, known as acetoacetylation, is of growing interest in chemical biology and drug development due to its unique chemical properties, including the potential for reversible modification. This technical guide provides a comprehensive overview of the mechanism of action of NHS-acetoacetate, including the chemical reaction, influencing factors, stability of the resulting linkage, and detailed experimental protocols for its use in protein modification.

Introduction to this compound

This compound is an amine-reactive chemical modification reagent. It consists of an acetoacetic acid moiety activated with an N-hydroxysuccinimide ester. This activation renders the carboxyl group of acetoacetic acid highly susceptible to nucleophilic attack by primary amines present on proteins.

Chemical Properties:

| Property | Value |

| Chemical Name | This compound[1][2] |

| Alternate Names | 2,5-dioxoazolidinyl 3-oxobutanoate[2] |

| CAS Number | 139549-71-6[1][2] |

| Molecular Formula | C₈H₉NO₅[1][2] |

| Molecular Weight | 199.16 g/mol [1][2] |

| Appearance | Solid[1] |

| Melting Point | 122-124 °C[1] |

| Storage | 2-8 °C[1] |

Mechanism of Action: Acetoacetylation of Proteins

The core mechanism of NHS-acetoacetate involves the acylation of primary amines on a protein. The primary targets are the ε-amino group of lysine residues and the α-amino group of the protein's N-terminus.

The reaction proceeds via a nucleophilic acyl substitution. The unprotonated primary amine of the protein acts as a nucleophile, attacking the carbonyl carbon of the NHS ester. This leads to the formation of a tetrahedral intermediate, which then collapses, resulting in the formation of a stable amide bond and the release of N-hydroxysuccinimide as a byproduct.

Caption: Reaction mechanism of NHS-acetoacetate with a primary amine on a protein.

Factors Influencing the Acetoacetylation Reaction

Several factors can influence the efficiency and specificity of the acetoacetylation reaction. Careful control of these parameters is crucial for successful protein modification.

pH

The pH of the reaction buffer is the most critical factor.[3] The primary amine on the protein must be in its unprotonated, nucleophilic state to react with the NHS ester. The pKa of the ε-amino group of lysine is around 10.5, while the pKa of the N-terminal α-amino group is typically between 7 and 8.

-

Optimal pH: A pH range of 8.3-8.5 is generally optimal for the reaction of NHS esters with primary amines.[3] At this pH, a sufficient fraction of the lysine amino groups are deprotonated to react efficiently.

-

Side Reactions: At pH values above 9, the hydrolysis of the NHS ester becomes a significant competing reaction, reducing the yield of the desired acetoacetylated protein.[3]

Table 1: Theoretical Effect of pH on Amine Reactivity and NHS-Ester Hydrolysis

| pH | Relative Amine Reactivity | NHS-Ester Stability | Overall Reaction Efficiency |

| < 7.0 | Low | High | Low |

| 7.0 - 8.0 | Moderate | Moderate | Moderate |

| 8.3 - 8.5 | High | Moderate | Optimal |

| > 9.0 | High | Low | Decreased |

Molar Ratio of Reagents

The molar ratio of NHS-acetoacetate to the protein will determine the extent of modification. A higher molar excess of the NHS ester will lead to a higher degree of labeling. For targeted modification of a single or a few sites, a lower molar ratio should be used, and the reaction should be carefully monitored.

Temperature and Incubation Time

The reaction is typically carried out at room temperature for 1-4 hours or at 4°C overnight. Lower temperatures can be used to minimize protein degradation, but will require longer incubation times.

Buffer Composition

The reaction buffer should not contain primary amines (e.g., Tris or glycine), as these will compete with the protein for reaction with the NHS-acetoacetate. Phosphate-buffered saline (PBS) or bicarbonate buffer at the appropriate pH are commonly used.

Stability and Reversibility of the Acetoacetyl Group

The resulting acetoacetylated protein contains a β-keto amide linkage. While amide bonds are generally stable, the acetoacetyl group has unique chemical properties.

Stability

The stability of the acetoacetyl-lysine linkage is an important consideration. While specific data for this linkage is limited, it is generally considered stable under physiological conditions. However, the presence of the β-keto group can make the α-protons acidic and potentially susceptible to cleavage under certain conditions.

Table 2: General Stability of Acetoacetylated Proteins

| Condition | Stability | Notes |

| Physiological pH (7.4) | Generally Stable | - |

| Acidic pH (< 4) | Potentially Labile | Susceptible to hydrolysis |

| Basic pH (> 10) | Potentially Labile | Susceptible to hydrolysis and other reactions |

| Presence of Nucleophiles | Potentially Reactive | The ketone can react with nucleophiles like hydroxylamine |

Note: This table is based on the general chemical properties of β-keto amides. Detailed stability studies on acetoacetylated proteins are not widely available.

Reversibility

A key feature of acetoacetylation is its potential for reversibility. The acetoacetyl group can be removed under specific conditions, which is a significant advantage for applications where transient modification is desired. Treatment with nucleophiles such as hydroxylamine can cleave the acetoacetyl group, regenerating the free amine on the protein.

Caption: Reversibility of protein acetoacetylation.

Experimental Protocols

The following are generalized protocols for the acetoacetylation of a protein using NHS-acetoacetate. Optimization may be required for specific proteins and applications.

Materials

-

Protein of interest

-

This compound

-

Reaction Buffer: 0.1 M sodium phosphate, 0.15 M NaCl, pH 8.3

-

Quenching Buffer: 1 M Tris-HCl, pH 8.0

-

Anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (DMSO)

-

Desalting column (e.g., Sephadex G-25)

Experimental Workflow

Caption: General experimental workflow for protein acetoacetylation.

Step-by-Step Procedure

-

Protein Preparation:

-

Dissolve the protein in the Reaction Buffer at a concentration of 1-10 mg/mL.

-

Ensure the buffer is free of any primary amines. If necessary, perform a buffer exchange using a desalting column.

-

-

NHS-Acetoacetate Preparation:

-

Immediately before use, prepare a stock solution of NHS-acetoacetate in anhydrous DMF or DMSO (e.g., 10 mg/mL).

-

-

Acetoacetylation Reaction:

-

Add the desired molar excess of the NHS-acetoacetate solution to the protein solution while gently vortexing.

-

Incubate the reaction mixture at room temperature for 1-4 hours or at 4°C overnight with gentle stirring.

-

-

Quenching the Reaction (Optional):

-

To stop the reaction, add the Quenching Buffer to a final concentration of 50-100 mM.

-

Incubate for 15-30 minutes at room temperature.

-

-

Purification of the Acetoacetylated Protein:

-

Remove excess, unreacted NHS-acetoacetate and the NHS byproduct by passing the reaction mixture through a desalting column equilibrated with a suitable storage buffer (e.g., PBS, pH 7.4).

-

-

Characterization:

-

Determine the protein concentration (e.g., by Bradford assay or A280).

-

Determine the degree of labeling using methods such as mass spectrometry.

-

Conclusion

This compound is a valuable tool for the modification of proteins, enabling the introduction of an acetoacetyl group onto primary amines. The reaction is governed by well-understood principles of NHS ester chemistry, with pH being a critical parameter for achieving optimal results. The resulting acetoacetylated proteins are generally stable, with the added advantage of potential reversibility. This technical guide provides the foundational knowledge and practical protocols for researchers to effectively utilize NHS-acetoacetate in their studies, paving the way for new applications in drug development and fundamental biological research.

References

An In-depth Technical Guide to N-Hydroxysuccinimidyl Acetoacetate for the Introduction of Acetoacetyl Groups

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-Hydroxysuccinimidyl (NHS) esters are among the most common and versatile reagents for covalently modifying proteins and other biomolecules.[1][2][3] Specifically, N-Hydroxysuccinimidyl acetoacetate (NHS-acetoacetate) serves as an efficient tool for introducing acetoacetyl groups onto primary amines, such as the N-terminus of a polypeptide chain or the ε-amine of lysine residues.[1][3] This modification installs a bioorthogonal handle—the acetoacetyl group—which contains a reactive β-dicarbonyl moiety. This functional group can subsequently be used for a variety of bioconjugation strategies, including metal chelation, formation of stable heterocyclic rings with hydrazines or hydroxylamines, and other "click chemistry" applications.[4][5] This guide provides a comprehensive overview of the synthesis of NHS-acetoacetate, its reaction mechanism with biomolecules, detailed experimental protocols for protein modification, and a summary of its applications in research and drug development.[6][7][8]

Synthesis and Properties of this compound

N-Hydroxysuccinimide esters are broadly synthesized by activating a carboxylic acid in the presence of N-hydroxysuccinimide (NHS).[2] While various coupling agents like carbodiimides can be used, other methods involving reagents such as triphosgene or triphenylphosphine/iodine have also been developed to generate these activated esters in high yields.[9][10] The synthesis of NHS-acetoacetate typically involves the reaction of a suitable acetoacetic acid precursor with NHS. The resulting NHS-acetoacetate is an amine-reactive compound that provides a straightforward method for introducing the versatile acetoacetyl functional group.

Mechanism of Acetoacetylation

NHS-acetoacetate reacts with primary amines in a pH-dependent manner.[1][11] The reaction proceeds via nucleophilic acyl substitution, where the unprotonated primary amine of a biomolecule attacks the carbonyl carbon of the NHS ester. This leads to the formation of a stable amide bond and the release of N-hydroxysuccinimide as a byproduct. The optimal pH for this reaction is typically between 8.0 and 8.5.[1][11][12] At lower pH, the amine is protonated and non-nucleophilic, preventing the reaction. At higher pH, the NHS ester is susceptible to rapid hydrolysis, which reduces the overall yield of the desired conjugate.[1][11]

References

- 1. lumiprobe.com [lumiprobe.com]

- 2. N-Hydroxysuccinimide: Synthesis, application and pharmacokinetics_Chemicalbook [chemicalbook.com]

- 3. Selective protein N-terminal labeling with N-hydroxysuccinimide esters - PMC [pmc.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

- 5. Click Chemistry Conjugations - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Bioconjugation application notes [bionordika.fi]

- 7. The different uses of bioconjugation at the CER Groupe - Knok [cergroupe.be]

- 8. susupport.com [susupport.com]

- 9. Synthesis of N-Hydroxysuccinimide Esters, N-Acylsaccharins, and Activated Esters from Carboxylic Acids Using I2/PPh3 [organic-chemistry.org]

- 10. researchgate.net [researchgate.net]

- 11. interchim.fr [interchim.fr]

- 12. NHS ester protocol for labeling proteins [abberior.rocks]

An In-depth Technical Guide to Protein Acetoacetylation: A Key Post-Translational Modification

For Researchers, Scientists, and Drug Development Professionals

Abstract

Protein acetoacetylation, a recently discovered post-translational modification (PTM), is emerging as a critical regulatory mechanism linking cellular metabolism to a diverse array of biological processes. This technical guide provides a comprehensive overview of protein acetoacetylation, from its fundamental mechanisms to its functional consequences and the experimental methodologies used for its investigation. We delve into the enzymatic and non-enzymatic pathways of acetoacetylation, the key "writer" and "eraser" enzymes, and the impact of this modification on protein function, particularly in the context of histones and the tumor suppressor p53. This guide also offers detailed experimental protocols for the detection and quantification of acetoacetylated proteins and summarizes the current quantitative knowledge in this rapidly evolving field.

Introduction to Protein Acetoacetylation

Protein acetoacetylation is the covalent addition of an acetoacetyl group to the ε-amino group of a lysine residue. This modification is intrinsically linked to cellular metabolism, as it utilizes acetoacetyl-CoA, a key intermediate in fatty acid oxidation and ketone body metabolism.[1] The discovery of protein acetoacetylation has expanded our understanding of how metabolic states can directly influence cellular signaling and gene regulation.

This modification can occur through both enzymatic and non-enzymatic mechanisms. Enzymatic acetoacetylation is catalyzed by lysine acetyltransferases (KATs) that exhibit broader substrate specificity, while non-enzymatic acetoacetylation can occur spontaneously in environments with high concentrations of acetoacetyl-CoA, such as the mitochondrial matrix.[2][3]

The Machinery of Acetoacetylation

The levels of protein acetoacetylation are dynamically regulated by the interplay of "writer" and "eraser" enzymes.

-

Writers (Acetoacetyltransferases): Several known lysine acetyltransferases (KATs) have been shown to possess acetoacetyltransferase activity. Notably, the ubiquitously expressed transcriptional co-activators p300/CBP , GCN5 (General Control Nonderepressible 5) , and PCAF (p300/CBP-associated factor) have been identified as major writers of acetoacetylation.[1][4] These enzymes utilize acetoacetyl-CoA as a donor molecule to modify lysine residues on target proteins.

-

Erasers (Deacetoacetylases): The removal of the acetoacetyl group is catalyzed by certain members of the histone deacetylase (HDAC) family. Specifically, HDAC3 , a class I HDAC, has been identified as a robust deacetoacetylase.[1] The sirtuin family of NAD+-dependent deacetylases may also play a role in reversing this modification, given their known activity on other short-chain acylations.

Signaling and Metabolic Context

The prevalence of protein acetoacetylation is tightly linked to the metabolic state of the cell, particularly the availability of acetoacetyl-CoA.

Conditions that lead to an increase in fatty acid oxidation and ketogenesis, such as fasting or a ketogenic diet, can elevate the intracellular concentration of acetoacetyl-CoA, thereby promoting protein acetoacetylation. This direct link between metabolism and a post-translational modification provides a rapid mechanism for cells to adapt their proteome in response to nutrient availability.

Functional Consequences of Protein Acetoacetylation

Protein acetoacetylation can modulate protein function in several ways, including altering enzymatic activity, influencing protein-protein interactions, and affecting protein stability.

Histone Acetoacetylation and Gene Regulation

Similar to histone acetylation, acetoacetylation of histone lysine residues can neutralize their positive charge, which is thought to weaken the interaction between histones and DNA. This can lead to a more open chromatin structure, facilitating gene transcription.[4][5][6] Acetoacetylation has been identified on multiple histone sites, suggesting a role in epigenetic regulation.[1]

Acetoacetylation of Non-Histone Proteins

A growing number of non-histone proteins have been identified as targets of acetoacetylation.

-

p53: The tumor suppressor protein p53 is a key target of acetoacetylation. Acetoacetylation of p53 at specific lysine residues can modulate its transcriptional activity and influence its ability to induce cell cycle arrest or apoptosis.[4] The interplay between acetoacetylation and other PTMs on p53, such as phosphorylation and ubiquitination, adds another layer of complexity to its regulation.[6][7][8]

-

Metabolic Enzymes: Many enzymes involved in central carbon metabolism are acetoacetylated. This modification can directly impact their catalytic activity, providing a feedback mechanism to regulate metabolic fluxes in response to changes in nutrient status.[9][10]

Quantitative Data on Protein Acetoacetylation

Proteomic studies have begun to map the landscape of protein acetoacetylation. A study in HEK293T cells identified 139 lysine acetoacetylation sites on 85 proteins, highlighting the prevalence of this modification.[1]

| Protein | UniProt ID | Acetoacetylation Site(s) | Cellular Function | Reference |

| Histone H3.1 | P68431 | K18, K23, K27, K36 | Chromatin organization, Gene regulation | [1][4] |

| Histone H4 | P62805 | K31, K44, K77, K79 | Chromatin organization, Gene regulation | [1][4] |

| Histone H2A type 1-B/E | P0C0S8 | K9, K13, K15 | Chromatin organization, Gene regulation | [1][4] |

| Histone H2B type 1-C/E/F/G/I | P62807 | K5, K12, K15, K20 | Chromatin organization, Gene regulation | [1][4] |

| p53 | P04637 | K370 | Tumor suppression, Transcription regulation | [4] |

| BAZ1A | Q9NRL2 | K1388, K1403 | Chromatin remodeling | [11] |

| SMARCC2 | Q8T9F3 | K548 | Chromatin remodeling | [11] |

| SF3B1 | O75533 | K693 | RNA splicing | [11] |

| HDAC1 | Q13547 | K411 | Gene regulation, Deacetylation | [11] |

| MTA2 | O94776 | K571 | Chromatin remodeling | [11] |

| HMGA2 | P52926 | K12 | Chromatin architecture | [11] |

| LDHA | P00338 | K318 | Glycolysis | [11] |

Note: This table represents a selection of identified acetoacetylated proteins and is not exhaustive.

Experimental Protocols

Detection of Acetoacetylated Proteins by Western Blot

This protocol describes the detection of acetoacetylated proteins in cell lysates.

Materials:

-

Cell lysis buffer (e.g., RIPA buffer) supplemented with protease and deacetylase inhibitors (e.g., Trichostatin A and Nicotinamide).

-

BCA Protein Assay Kit.

-

SDS-PAGE gels and running buffer.

-

Transfer buffer and nitrocellulose or PVDF membranes.

-

Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST).

-

Primary antibody: Pan-anti-acetoacetyl-lysine antibody.

-

Secondary antibody: HRP-conjugated anti-rabbit or anti-mouse IgG.

-

Chemiluminescent substrate.

Procedure:

-

Cell Lysis: Lyse cells in ice-cold lysis buffer.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

-

SDS-PAGE: Separate 20-50 µg of protein per lane on an SDS-PAGE gel.

-

Protein Transfer: Transfer the separated proteins to a nitrocellulose or PVDF membrane.

-

Blocking: Block the membrane in blocking buffer for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with the pan-anti-acetoacetyl-lysine antibody (diluted in blocking buffer) overnight at 4°C.

-

Washing: Wash the membrane three times for 10 minutes each with TBST.

-

Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Washing: Wash the membrane three times for 10 minutes each with TBST.

-

Detection: Add the chemiluminescent substrate and image the blot using a chemiluminescence detection system.

Enrichment of Acetoacetylated Peptides for Mass Spectrometry

Due to the low stoichiometry of many PTMs, enrichment is often necessary for their detection by mass spectrometry.

Materials:

-

Protein lysate.

-

DTT, Iodoacetamide.

-

Trypsin.

-

Anti-acetoacetyl-lysine antibody-conjugated beads (or a pan-acetyl-lysine antibody that cross-reacts).

-

Wash buffers (e.g., PBS with low concentration of detergent).

-

Elution buffer (e.g., 0.1% TFA).

-

C18 desalting columns.

Procedure:

-

Protein Digestion: Reduce and alkylate the protein lysate, followed by digestion with trypsin overnight.

-

Peptide Desalting: Desalt the resulting peptide mixture using a C18 column.

-

Immunoprecipitation: Incubate the desalted peptides with anti-acetoacetyl-lysine antibody-conjugated beads to enrich for acetoacetylated peptides.

-

Washing: Wash the beads extensively to remove non-specifically bound peptides.

-

Elution: Elute the enriched acetoacetylated peptides from the beads using an acidic elution buffer.

-

Desalting: Desalt the eluted peptides using a C18 column.

-

Mass Spectrometry Analysis: Analyze the enriched peptides by LC-MS/MS.

In Vitro Acetoacetylation Assay

This protocol allows for the enzymatic acetoacetylation of a purified protein substrate.

Materials:

-

Purified recombinant histone acetyltransferase (e.g., p300 or GCN5).

-

Purified protein substrate.

-

Acetoacetyl-CoA.

-

HAT assay buffer (e.g., 50 mM Tris-HCl pH 8.0, 10% glycerol, 1 mM DTT, 1 mM PMSF).

-

SDS-PAGE loading buffer.

Procedure:

-

Reaction Setup: In a microcentrifuge tube, combine the HAT assay buffer, the purified protein substrate, and the recombinant acetyltransferase.

-

Initiate Reaction: Add acetoacetyl-CoA to the reaction mixture to initiate the acetoacetylation reaction.

-

Incubation: Incubate the reaction at 30°C for 1-2 hours.

-

Stop Reaction: Stop the reaction by adding SDS-PAGE loading buffer.

-

Analysis: Analyze the reaction products by Western blot using an anti-acetoacetyl-lysine antibody.

Crosstalk with Other Post-Translational Modifications

Lysine residues are targets for a variety of PTMs, including acetylation, ubiquitination, methylation, and SUMOylation. The presence of one modification can preclude or promote the addition of another, leading to a complex regulatory "crosstalk." Acetoacetylation is likely to engage in such crosstalk, competing with other modifications for the same lysine residue and thereby influencing the ultimate functional outcome for the protein.[7][8][12] For example, on p53, the same lysine residues that are acetoacetylated can also be ubiquitinated, suggesting a competitive relationship that could regulate p53 stability.[4]

Future Directions and Conclusion

The field of protein acetoacetylation is still in its infancy, but the initial findings highlight its importance as a key regulatory PTM. Future research will likely focus on:

-

Expanding the Acetoacetylome: Identifying a more comprehensive list of acetoacetylated proteins and their specific modification sites across different cell types and conditions.

-

Functional Characterization: Elucidating the precise functional consequences of acetoacetylation on a wider range of proteins.

-

Stoichiometry and Dynamics: Quantifying the stoichiometry of acetoacetylation and understanding its dynamic regulation in response to various stimuli.

-

Therapeutic Targeting: Exploring the potential of targeting the enzymes that regulate acetoacetylation for the treatment of metabolic diseases and cancer.

References

- 1. Early Evidence Base | EMBO [eeb.embo.org]

- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 3. The Role of Mitochondrial Non-Enzymatic Protein Acylation in Ageing - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Identification of the Regulatory Elements and Protein Substrates of Lysine Acetoacetylation - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Lysine acetylation: codified crosstalk with other posttranslational modifications - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Non-enzymatic N-acetylation of Lysine Residues by AcetylCoA Often Occurs via a Proximal S-acetylated Thiol Intermediate Sensitive to Glyoxalase II - PMC [pmc.ncbi.nlm.nih.gov]

- 8. oncotarget.com [oncotarget.com]

- 9. Role of Acetylation in Metabolic Regulation - Creative Proteomics [creative-proteomics.com]

- 10. Acetylation of Metabolic Enzymes Coordinates Carbon Source Utilization and Metabolic Flux - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Identification of the Regulatory Elements and Protein Substrates of Lysine Acetoacetylation [elifesciences.org]

- 12. researchgate.net [researchgate.net]

The Emerging Landscape of Protein Acetoacetylation: A Technical Guide for Researchers

A comprehensive overview of the discovery, regulation, and biological significance of lysine acetoacetylation (Kacac), a novel post-translational modification linking ketone body metabolism to cellular regulation.

Introduction

Protein acetoacetylation is a recently discovered, evolutionarily conserved post-translational modification (PTM) where an acetoacetyl group is covalently attached to the ε-amino group of a lysine residue.[1][2] This modification, fueled by the ketone body metabolite acetoacetate, establishes a direct link between cellular metabolic states and the regulation of protein function.[1][3] The identification of specific "writer," "eraser," and "regulator" enzymes for lysine acetoacetylation (Kacac) has unveiled a dynamic regulatory network with profound implications for cellular processes ranging from gene expression to signaling pathways.[3][4] This technical guide provides an in-depth exploration of the biological significance of protein acetoacetylation, tailored for researchers, scientists, and drug development professionals. We will delve into the molecular mechanisms governing this modification, summarize key quantitative data, provide detailed experimental protocols for its detection and characterization, and visualize the intricate signaling pathways and experimental workflows involved.

The Acetoacetylation Machinery: Writers, Erasers, and Regulators

The levels of protein acetoacetylation are dynamically controlled by the interplay of enzymes that add, remove, and regulate the availability of the acetoacetyl group.

Writers (Acetoacetyltransferases): The enzymes responsible for transferring the acetoacetyl group from acetoacetyl-CoA to lysine residues are known as lysine acetoacetyltransferases. In vitro studies have identified the histone acetyltransferases (HATs) p300, GCN5, and PCAF as potent acetoacetyltransferases.[3][4]

Erasers (Deacetoacetylases): The removal of the acetoacetyl group from lysine residues is catalyzed by lysine deacetoacetylases. In vivo and in vitro experiments have demonstrated that the class I histone deacetylase HDAC3 possesses de-acetoacetylation activity.[3][4]

Regulators: The cellular levels of acetoacetylation are intrinsically linked to the availability of acetoacetyl-CoA. Acetoacetyl-CoA synthetase (AACS) is a key enzyme that converts acetoacetate into acetoacetyl-CoA, thereby acting as a crucial regulator of cellular Kacac levels.[3][4]

Quantitative Proteomics of Acetoacetylation

Proteomic analyses have begun to uncover the extent of acetoacetylation in the proteome. A comprehensive study in HEK293T cells identified a significant number of acetoacetylated proteins and sites, providing the first global view of the lysine acetoacetylome.

| Study Organism/Cell Line | Number of Identified Acetoacetylated Proteins | Number of Identified Acetoacetylation Sites | Reference |

| Human (HEK293T cells) | 85 | 139 | [3][4] |

| Mammalian Histones | Histones (various) | 33 | [2] |

Biological Significance of Protein Acetoacetylation

emerging evidence suggests that protein acetoacetylation plays a crucial role in various cellular processes, including chromatin organization, gene expression, and the regulation of signaling pathways.

Regulation of Gene Expression

A significant portion of acetoacetylated proteins are found in the nucleus and are associated with chromatin and its regulation.[3] The acetoacetylation of histones at specific lysine residues can potentially alter chromatin structure and influence gene transcription.[2] Furthermore, several key proteins involved in gene expression, such as the tumor suppressor p53 and the histone variant H2A.Z , have been identified as targets of acetoacetylation.[3] Acetoacetylation of p53 at K370 may influence its activation or repression, thereby affecting cellular responses to DNA damage or stress.[3] Similarly, acetoacetylation of H2A.Z at K4 could potentially impair its acetylation by GCN5, which is important for RNA polymerase II recruitment and gene transactivation.[3]

Crosstalk with Other Post-Translational Modifications

Lysine acetoacetylation can engage in crosstalk with other PTMs, creating a complex regulatory code. Many identified acetoacetylation sites are also known to be modified by other acylations, as well as ubiquitination and methylation.[3] This suggests that different PTMs may compete for the same lysine residue, leading to intricate regulatory outcomes. For example, the interplay between acetoacetylation and β-hydroxybutyrylation (Kbhb), another ketone body-derived PTM, is an area of active investigation.[3]

Regulation of Signaling Pathways

Transcriptomic analysis following acetoacetate treatment has revealed significant changes in the expression of genes involved in key signaling pathways, suggesting a regulatory role for acetoacetylation in cellular signaling.

-

MAPK Signaling Pathway: Gene set enrichment analysis has shown an association between acetoacetate-induced changes in gene expression and the MAPK signaling pathway.[3] While the direct acetoacetylation of MAPK pathway components is yet to be fully elucidated, the acetylation of MAPK phosphatase-1 (MKP-1) by p300 has been shown to enhance its interaction with p38, leading to the interruption of MAPK signaling.[5][6] This provides a potential mechanism for how acylation can modulate this critical pathway.

-

Calcium Signaling Pathway: Upregulated genes following acetoacetate treatment are also enriched in the calcium signaling pathway.[3] Acetylation has been shown to stabilize calmodulin, a key calcium signaling protein, and impact its interactions.[7] This suggests that acetoacetylation could similarly influence the function of proteins involved in calcium homeostasis and signaling.

Experimental Protocols

Detection of Protein Acetoacetylation

1. Chemo-immunological Western Blot for Detecting Acetoacetylated Proteins

This method utilizes a chemical reduction step to convert lysine acetoacetylation (Kacac) into lysine β-hydroxybutyrylation (Kbhb), which can then be detected using a commercially available anti-Kbhb antibody.[3][4]

Materials:

-

Cell lysis buffer (e.g., RIPA buffer) with protease and deacetylase inhibitors

-

Protein quantification assay (e.g., BCA assay)

-

Sodium borohydride (NaBH₄) solution (freshly prepared in PBS, pH 8.0)

-

SDS-PAGE gels and running buffer

-

Transfer buffer and PVDF membrane

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibody: anti-Kbhb antibody

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

-

Western blot imaging system

Protocol:

-

Protein Extraction: Lyse cells in lysis buffer, quantify protein concentration, and normalize samples.

-

Reduction of Acetoacetylation: To 20-50 µg of protein lysate, add freshly prepared NaBH₄ solution to a final concentration of 100 mM. Incubate for 30 minutes at 4°C with gentle agitation.

-

Quench Reaction: Stop the reaction by adding 2x SDS-PAGE loading buffer and boiling for 5 minutes.

-

SDS-PAGE and Western Blotting:

-

Separate the proteins by SDS-PAGE.

-

Transfer the proteins to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the anti-Kbhb primary antibody overnight at 4°C.

-

Wash the membrane three times with TBST.

-

Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane three times with TBST.

-

Develop the blot using a chemiluminescent substrate and capture the image.

-

2. Enrichment and Mass Spectrometry Analysis of Acetoacetylated Peptides

This protocol describes the enrichment of acetoacetylated peptides from a complex protein digest followed by identification and quantification using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Materials:

-

Lysis buffer with protease and deacetylase inhibitors

-

Dithiothreitol (DTT) and iodoacetamide (IAA)

-

Sequencing-grade trypsin

-

C18 solid-phase extraction (SPE) cartridges

-

Anti-acetyl-lysine (Ac-K) antibody-conjugated beads (or a pan-specific antibody that recognizes the reduced Kacac)

-

Enrichment buffer (e.g., MOPS buffer with NaCl)

-

Wash buffers

-

Elution buffer (e.g., 0.15% trifluoroacetic acid)

-

LC-MS/MS system

Protocol:

-

Protein Digestion:

-

Lyse cells and quantify protein.

-

Reduce disulfide bonds with DTT and alkylate cysteine residues with IAA.

-

Digest the proteins into peptides using trypsin overnight at 37°C.

-

Acidify the peptide solution and desalt using a C18 SPE cartridge.

-

-

Immunoaffinity Enrichment of Acetoacetylated Peptides:

-

Incubate the desalted peptides with anti-Ac-K antibody-conjugated beads overnight at 4°C.

-

Wash the beads extensively with enrichment buffer and then with wash buffers of decreasing salt concentration.

-

Elute the enriched acetoacetylated peptides from the beads using an acidic elution buffer.

-

-

LC-MS/MS Analysis:

-

Analyze the enriched peptides by LC-MS/MS.

-

Use a data-dependent acquisition (DDA) or data-independent acquisition (DIA) method.

-

-

Data Analysis:

-

Search the MS/MS data against a protein database using a search engine (e.g., MaxQuant, Proteome Discoverer).

-

Specify lysine acetoacetylation (+84.021 Da) as a variable modification.

-

Perform downstream bioinformatics analysis to identify acetoacetylated proteins and sites, and to perform functional enrichment analysis.

-

In Vitro Enzyme Assays

1. In Vitro Acetoacetylation Assay with p300/GCN5

This assay measures the ability of p300 or GCN5 to acetoacetylate a histone substrate in the presence of acetoacetyl-CoA.

Materials:

-

Recombinant p300 or GCN5 enzyme

-

Histone H3 substrate

-

Acetoacetyl-CoA

-

HAT assay buffer (e.g., 50 mM Tris-HCl pH 8.0, 10% glycerol, 1 mM DTT, 1 mM PMSF)

-

SDS-PAGE gels and Western blot reagents

-

Anti-Kbhb antibody (for use with the chemo-immunological detection method)

Protocol:

-

Set up the reaction mixture containing HAT assay buffer, histone H3, and recombinant p300 or GCN5.

-

Initiate the reaction by adding acetoacetyl-CoA.

-

Incubate the reaction at 30°C for 1-2 hours.

-

Stop the reaction by adding SDS-PAGE loading buffer.

-

Perform the chemo-immunological detection method as described above to visualize the acetoacetylated histone H3 by Western blot.

2. In Vitro Deacetoacetylation Assay with HDAC3

This assay measures the ability of HDAC3 to remove the acetoacetyl group from an acetoacetylated peptide substrate.

Materials:

-

Recombinant HDAC3 enzyme

-

Acetoacetylated peptide substrate (e.g., a synthetic peptide with a known Kacac site)

-

HDAC assay buffer (e.g., 25 mM Tris-HCl pH 8.0, 137 mM NaCl, 2.7 mM KCl)

-

Developer solution (e.g., trypsin) for fluorometric assays, or reagents for mass spectrometry-based detection.

-

Fluorometer or mass spectrometer

Protocol (Fluorometric):

-

Incubate the acetoacetylated fluorescent peptide substrate with recombinant HDAC3 in HDAC assay buffer at 37°C for 30-60 minutes.

-

Add a developer solution (e.g., trypsin) to cleave the deacetylated substrate and release the fluorophore.

-

Measure the fluorescence using a fluorometer. The increase in fluorescence is proportional to the HDAC3 activity.

Visualizing Pathways and Workflows

The following diagrams, generated using the DOT language, illustrate key processes related to protein acetoacetylation.

References

- 1. researchgate.net [researchgate.net]

- 2. Identification of Histone Lysine Acetoacetylation as a Dynamic Post‐Translational Modification Regulated by HBO1 - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Identification of the Regulatory Elements and Protein Substrates of Lysine Acetoacetylation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Protein Lipidation As a Regulator of Apoptotic Calcium Release: Relevance to Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Acetylation of mitogen-activated protein kinase phosphatase-1 inhibits Toll-like receptor signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Acetylation of mitogen-activated protein kinase phosphatase-1 inhibits Toll-like receptor signaling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. High-Resolution Mass Spectrometry to Identify and Quantify Acetylation Protein Targets - PMC [pmc.ncbi.nlm.nih.gov]

N-Hydroxysuccinimidyl Acetoacetate: A Technical Guide for Studying Enzyme Kinetics

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of N-Hydroxysuccinimidyl (NHS) acetoacetate as a chemical tool for the investigation of enzyme kinetics, particularly focusing on lysine deacylases such as sirtuins and histone deacetylases (HDACs). By enabling the site-specific introduction of acetoacetyl groups onto peptide or protein substrates, NHS-acetoacetate allows for the detailed study of enzymes that recognize and remove this post-translational modification.

Introduction to Lysine Acetoacetylation

Lysine acetoacetylation is a recently identified post-translational modification where an acetoacetyl group is attached to the ε-amino group of a lysine residue. This modification is physiologically relevant, with acetoacetate being a ketone body produced during periods of low glucose availability. The enzymes responsible for removing this mark, known as de-acetoacetylases, are of significant interest as they play crucial roles in cellular metabolism and signaling. Studying the kinetics of these enzymes is fundamental to understanding their biological function and for the development of targeted therapeutics.

N-Hydroxysuccinimidyl acetoacetate is a valuable reagent for this purpose. It allows for the creation of bespoke acetoacetylated substrates, which can then be used in high-throughput screening assays to identify enzyme inhibitors or to characterize the kinetic parameters of a specific de-acetoacetylase.

Mechanism of Action

The utility of NHS-acetoacetate is based on the well-established chemistry of N-Hydroxysuccinimide esters. The NHS group is an excellent leaving group, rendering the carbonyl carbon of the acetoacetyl moiety highly electrophilic. This allows for an efficient nucleophilic attack by the primary amine of a lysine side chain, resulting in the formation of a stable amide bond and releasing NHS as a byproduct. The reaction is typically performed under mild basic conditions (pH 8.3-8.5) to ensure the lysine's amino group is deprotonated and thus, nucleophilic.[1][2]

Figure 1. Reaction of NHS-acetoacetate with a protein's lysine residue.

Experimental Protocols

Synthesis of this compound

A Proposed Method Based on Standard NHS Ester Synthesis

Acetoacetic acid is known to be unstable, readily decarboxylating to acetone.[3] Therefore, its synthesis and subsequent use should be performed promptly, ideally at low temperatures (0-4°C).[4]

Materials:

-

Acetoacetic acid (generated fresh if possible)

-

N-Hydroxysuccinimide (NHS)

-

N,N'-Dicyclohexylcarbodiimide (DCC) or another suitable carbodiimide coupling agent

-

Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)

-

Triethylamine (optional, as a base)

Procedure:

-

Dissolve N-Hydroxysuccinimide (1.1 equivalents) in cold, anhydrous DCM.

-

Add freshly prepared acetoacetic acid (1.0 equivalent) to the solution while stirring on ice.

-

Slowly add a solution of DCC (1.1 equivalents) in anhydrous DCM to the reaction mixture.

-

Allow the reaction to stir on ice for 1-2 hours, then at room temperature for an additional 4-6 hours, monitoring by Thin Layer Chromatography (TLC).

-

A white precipitate of dicyclohexylurea (DCU) will form. Filter off the DCU precipitate.

-

Wash the filtrate with a cold, dilute acid and then with brine to remove any unreacted NHS.

-

Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and evaporate the solvent under reduced pressure to yield the crude NHS-acetoacetate product.

-

Purify immediately via column chromatography if necessary. Due to the instability of the acetoacetyl moiety, the purified product should be used immediately or stored under inert gas at -80°C for short periods.[5]

Figure 2. Proposed workflow for NHS-acetoacetate synthesis.

Preparation of Acetoacetylated Peptide Substrate

This protocol describes the labeling of a model peptide substrate. The optimal peptide sequence will depend on the target enzyme. For sirtuins, sequences derived from known substrates like p53 or histone H3 are common.

Materials:

-

Peptide substrate with at least one lysine residue (e.g., a fluorescently tagged peptide for assay readout)

-

This compound, freshly prepared or thawed

-

Anhydrous Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)

-

Labeling Buffer: 0.1 M sodium bicarbonate, pH 8.3

-

Purification system (e.g., HPLC or gel filtration column)

Procedure:

-

Prepare a stock solution of the peptide substrate in the labeling buffer at a concentration of 2-5 mg/mL.[6]

-

Prepare a 10 mM stock solution of NHS-acetoacetate in anhydrous DMSO.

-

Add the NHS-acetoacetate stock solution to the peptide solution to achieve a 10-20 fold molar excess of the NHS ester. The optimal ratio may need to be determined empirically.

-

Incubate the reaction mixture for 1-2 hours at room temperature, protected from light if the peptide is fluorescently labeled.[7]

-

Quench the reaction by adding a small amount of a primary amine-containing buffer like Tris-HCl to a final concentration of 50-100 mM.

-

Purify the acetoacetylated peptide from unreacted NHS-acetoacetate and byproducts using reverse-phase HPLC.

-

Confirm the modification and purity of the final product using mass spectrometry.

Enzyme Kinetics Assay Protocol

This protocol is adapted from continuous fluorescent assays developed for sirtuin deacylases.[8][9] It measures the increase in fluorescence that occurs upon enzymatic removal of the acetoacetyl group from a quenched fluorescent peptide substrate.

Materials:

-

Purified de-acetoacetylase enzyme (e.g., SIRT2, SIRT3)

-

Acetoacetylated fluorescent peptide substrate

-

Assay Buffer: 50 mM Tris-HCl, pH 7.5, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl₂

-

Cofactor: Nicotinamide adenine dinucleotide (NAD⁺) for sirtuins

-

96- or 384-well black microplates

-

Fluorescence plate reader

Procedure:

-

Prepare a dilution series of the acetoacetylated peptide substrate in the assay buffer.

-

In the microplate, combine the assay buffer, NAD⁺ (at a saturating concentration, e.g., 500 µM for sirtuins), and varying concentrations of the peptide substrate.

-

Initiate the reaction by adding the enzyme to each well to a final concentration in the low nanomolar range (e.g., 10-100 nM). The final volume should be consistent across all wells.

-

Immediately place the plate in a fluorescence plate reader pre-heated to 37°C.

-

Monitor the increase in fluorescence over time (e.g., every 60 seconds for 30-60 minutes) at the appropriate excitation and emission wavelengths for the fluorophore.

-

Calculate the initial reaction velocity (V₀) from the linear phase of the fluorescence-versus-time plot for each substrate concentration.

-

Plot the initial velocities against the substrate concentrations and fit the data to the Michaelis-Menten equation to determine the kinetic parameters, Kₘ and Vₘₐₓ.

Figure 3. Workflow for a continuous de-acetoacetylase kinetics assay.

Data Presentation

As specific kinetic data for the de-acetoacetylation of substrates prepared with NHS-acetoacetate is not widely available, the following tables present illustrative data from studies on human sirtuins with other acyl-lysine modifications. This provides a baseline for the expected range of kinetic parameters.

Table 1: Illustrative Steady-State Kinetic Parameters for SIRT1, SIRT2, SIRT3, and SIRT6 with Various Acyl Substrates. [10]

| Enzyme | Acyl Group | kcat (s⁻¹) | Km, NAD+ (µM) | kcat/Km, NAD+ (M⁻¹s⁻¹) |

| SIRT1 | Acetyl | 0.10 ± 0.01 | 180 ± 20 | 560 ± 70 |

| Hexanoyl (C6) | 0.04 ± 0.01 | 100 ± 20 | 400 ± 90 | |

| Decanoyl (C10) | 0.09 ± 0.01 | 70 ± 10 | 1290 ± 190 | |

| Myristoyl (C14) | 0.10 ± 0.01 | 60 ± 10 | 1670 ± 280 | |

| SIRT2 | Acetyl | 0.40 ± 0.02 | 110 ± 10 | 3640 ± 360 |

| Hexanoyl (C6) | 0.06 ± 0.01 | 240 ± 40 | 250 ± 50 | |

| Decanoyl (C10) | 0.08 ± 0.01 | 150 ± 20 | 530 ± 90 | |

| Myristoyl (C14) | 0.09 ± 0.01 | 100 ± 10 | 900 ± 110 | |

| SIRT3 | Acetyl | 0.21 ± 0.01 | 230 ± 20 | 910 ± 90 |

| Hexanoyl (C6) | 0.10 ± 0.01 | 370 ± 50 | 270 ± 40 | |

| Decanoyl (C10) | 0.12 ± 0.01 | 190 ± 20 | 630 ± 80 | |

| Myristoyl (C14) | 0.14 ± 0.01 | 120 ± 20 | 1170 ± 200 | |

| SIRT6 | Hexanoyl (C6) | 0.03 ± 0.01 | 480 ± 90 | 60 ± 10 |

| Decanoyl (C10) | 0.07 ± 0.01 | 110 ± 20 | 630 ± 120 | |

| Myristoyl (C14) | 0.11 ± 0.01 | 80 ± 10 | 1380 ± 180 |

Data adapted from Feldman et al., Biochemistry, 2015.[10] Values represent mean ± standard error.

Table 2: Illustrative Kinetic Parameters of SIRT5 with Different Acyl Groups. [11]

| Acyl Group | Peptide Substrate | kcat (s⁻¹) | Km, peptide (µM) | kcat/Km (M⁻¹s⁻¹) |

| Malonyl | CPS1 K527 | 0.22 ± 0.01 | 18 ± 2 | 12200 ± 1400 |

| Succinyl | CPS1 K527 | 0.19 ± 0.01 | 24 ± 2 | 7900 ± 800 |

| Acetyl | H3 K9 | Not Determined | >750 | <1.8 |

Data adapted from Du et al., Science, 2011.[11] CPS1: Carbamoyl phosphate synthetase 1. H3 K9: Histone H3 Lysine 9.

Applications in Drug Discovery

The methodology described provides a robust platform for the discovery and characterization of modulators of de-acetoacetylase activity.

-

High-Throughput Screening (HTS): The continuous fluorescent assay is readily adaptable to HTS formats, enabling the screening of large compound libraries to identify potential inhibitors.

-

Mechanism of Inhibition Studies: Kinetic analysis can be used to determine the mode of action of lead compounds (e.g., competitive, non-competitive, or uncompetitive inhibition).

-

Structure-Activity Relationship (SAR) Studies: By systematically evaluating analogs of an initial hit compound, researchers can understand the chemical features required for potent and selective inhibition, guiding the optimization of drug candidates.

The use of NHS-acetoacetate to generate physiologically relevant substrates is a critical step in building assays that can effectively identify and characterize the next generation of epigenetic and metabolic modulators.

References

- 1. lumiprobe.com [lumiprobe.com]

- 2. interchim.fr [interchim.fr]

- 3. Acetoacetic acid - Wikipedia [en.wikipedia.org]

- 4. benchchem.com [benchchem.com]

- 5. The storage stability and concentration of acetoacetate differs between blood fractions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. biotium.com [biotium.com]

- 7. NHS ester protocol for labeling proteins [abberior.rocks]

- 8. mdpi.com [mdpi.com]

- 9. A Continuous, Fluorogenic Sirtuin 2 Deacylase Assay: Substrate Screening and Inhibitor Evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. pubs.acs.org [pubs.acs.org]

- 11. hub.hku.hk [hub.hku.hk]

Navigating Aqueous Environments: An In-depth Technical Guide to the Stability of N-Hydroxysuccinimidyl Acetoacetate

For Researchers, Scientists, and Drug Development Professionals

N-Hydroxysuccinimidyl acetoacetate (NHS-acetoacetate) is a valuable reagent in bioconjugation and drug development, enabling the introduction of an acetoacetate moiety to proteins, peptides, and other biomolecules. This functional group can then be used for a variety of downstream applications, including the formation of stable enamine linkages or for further chemical modifications. However, the utility of NHS-acetoacetate is intrinsically linked to the stability of its N-hydroxysuccinimide ester group in aqueous solutions, the medium in which most biological reactions are performed. This guide provides a comprehensive overview of the factors governing the stability of NHS-acetoacetate in aqueous environments, detailed experimental protocols to assess its stability, and quantitative data to inform the design of robust conjugation strategies.

The Core Challenge: Hydrolysis of the NHS Ester

The primary pathway for the degradation of N-hydroxysuccinimidyl esters in aqueous solutions is hydrolysis. This reaction involves the nucleophilic attack of a water molecule on the carbonyl carbon of the ester, leading to the cleavage of the ester bond and the formation of the corresponding carboxylic acid (acetoacetic acid) and N-hydroxysuccinimide (NHS). This process is in direct competition with the desired aminolysis reaction, where a primary amine from the target biomolecule attacks the same carbonyl carbon to form a stable amide bond.

The rate of hydrolysis is a critical parameter to control, as it directly impacts the efficiency of the conjugation reaction. A high rate of hydrolysis will lead to a lower yield of the desired conjugate and an increase in unreacted biomolecules.

Factors Influencing the Stability of this compound

The stability of NHS-acetoacetate in aqueous solutions is primarily influenced by two key factors: pH and temperature.

The Decisive Role of pH

The pH of the aqueous buffer is the most critical factor determining the rate of hydrolysis of NHS esters. The rate of hydrolysis increases significantly with increasing pH. This is because the concentration of the hydroxide ion (OH⁻), a much stronger nucleophile than water, increases with pH.

While the aminolysis reaction with primary amines is also favored at higher pH (as the amine is deprotonated and more nucleophilic), a compromise must be reached to ensure a reasonable half-life of the NHS ester. For most applications, a pH range of 7.2 to 8.5 is recommended for the conjugation reaction. At pH values above 8.5, the rate of hydrolysis becomes exceedingly rapid, significantly reducing the efficiency of the conjugation.

The Impact of Temperature

As with most chemical reactions, the rate of hydrolysis of NHS-acetoacetate is dependent on temperature. Lower temperatures slow down the rate of all chemical reactions, including hydrolysis. Therefore, to maximize the stability of NHS-acetoacetate in solution, it is recommended to perform conjugation reactions at controlled temperatures, with 4°C being a common choice for sensitive biomolecules or when extended reaction times are required. For faster reactions, room temperature can be used, but the shorter half-life of the NHS ester must be taken into account.

Quantitative Analysis of NHS Ester Stability

| pH | Temperature | Approximate Half-life |

| 7.0 | 4°C | 4 - 5 hours |

| 8.0 | 4°C | 1 hour |

| 8.6 | 4°C | 10 minutes |

| 7.5 | Room Temp. | ~ 30 minutes |

| 8.5 | Room Temp. | ~ 10 minutes |

Note: This data is for general NHS esters and should be used as an estimate for this compound. The actual half-life may vary and should be determined experimentally for critical applications.

Experimental Protocols for Assessing Stability

To obtain precise stability data for this compound under specific experimental conditions, it is essential to perform a stability study. The following are two common protocols for determining the rate of hydrolysis.

Protocol 1: Spectrophotometric Determination of NHS Release

This method relies on monitoring the increase in absorbance at 260 nm, which corresponds to the release of the N-hydroxysuccinimide leaving group upon hydrolysis.

Materials:

-

This compound

-

Amine-free aqueous buffer of the desired pH (e.g., phosphate, borate)

-

Anhydrous dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) for stock solution

-

UV-Vis spectrophotometer with temperature control

-

Quartz cuvettes

Procedure:

-

Buffer Preparation: Prepare the desired amine-free buffer and adjust the pH to the target value. Equilibrate the buffer to the desired temperature.

-

Stock Solution Preparation: Immediately before use, prepare a concentrated stock solution of this compound in anhydrous DMSO or DMF.

-

Reaction Initiation:

-

Add the temperature-equilibrated buffer to a quartz cuvette.

-

Place the cuvette in the spectrophotometer and blank the instrument at 260 nm.

-

To start the reaction, add a small volume of the NHS-acetoacetate stock solution to the cuvette and mix quickly and thoroughly. The final concentration of the organic solvent should be minimized (ideally <1%).

-

-

Data Acquisition: Immediately begin monitoring the absorbance at 260 nm over time. The frequency of data collection will depend on the expected rate of hydrolysis.

-

Data Analysis: The rate of hydrolysis can be determined by plotting the absorbance at 260 nm versus time. The initial rate can be calculated from the slope of the linear portion of the curve. The half-life (t₁/₂) can be determined as the time it takes for the absorbance to reach half of its maximum value.

Protocol 2: HPLC-Based Quantification of Degradation

High-Performance Liquid Chromatography (HPLC) provides a more direct and quantitative method to measure the disappearance of the active NHS-acetoacetate and the appearance of its hydrolysis product, acetoacetic acid.

Materials:

-

This compound

-

Amine-free aqueous buffer of the desired pH

-

HPLC system with a UV detector and a suitable reverse-phase column (e.g., C18)

-

Mobile phase (e.g., acetonitrile/water gradient with a suitable acid modifier like trifluoroacetic acid)

-

Quenching solution (e.g., a solution of a primary amine like glycine or Tris)

Procedure:

-

Reaction Setup:

-

Dissolve this compound in the desired aqueous buffer at a known concentration and maintain at a constant temperature.

-

-

Time-Point Sampling: At various time points, withdraw an aliquot of the reaction mixture.

-

Quenching: Immediately quench the hydrolysis reaction in the aliquot by adding a quenching solution. This will react with any remaining active NHS ester, preventing further degradation before analysis.

-

HPLC Analysis:

-

Inject the quenched sample onto the HPLC system.

-

Develop a separation method that resolves this compound from its hydrolysis product (acetoacetic acid) and the quenching agent adduct.

-

Monitor the elution profile using a UV detector at a wavelength where the compounds of interest absorb (e.g., 214 nm or 260 nm).

-

-

Data Analysis:

-

Quantify the peak area of the remaining this compound at each time point.

-

Plot the concentration or peak area of NHS-acetoacetate versus time.

-

The hydrolysis rate constant (k) can be determined by fitting the data to a first-order decay model. The half-life can be calculated using the equation: t₁/₂ = 0.693 / k.

-

Visualizing Key Processes

To further aid in the understanding of the chemical processes and experimental design, the following diagrams have been generated.

Caption: Competing reactions of NHS-acetoacetate in aqueous solution.

Caption: Workflow for HPLC-based stability assessment.

Conclusion

The stability of this compound in aqueous solutions is a critical parameter for its successful application in bioconjugation and drug development. By understanding the profound influence of pH and temperature on its hydrolysis rate, researchers can design and implement robust experimental protocols. While general stability data for NHS esters provides a useful starting point, for applications requiring high efficiency and reproducibility, the experimental determination of the hydrolysis kinetics of NHS-acetoacetate under the specific conditions of use is strongly recommended. The protocols and information provided in this guide serve as a comprehensive resource to empower scientists in achieving their desired conjugation outcomes.

An In-depth Technical Guide to the Solubility of N-Hydroxysuccinimidyl acetoacetate in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of N-Hydroxysuccinimidyl acetoacetate (NHS-acetoacetate), a critical parameter for its application in bioconjugation, drug delivery systems, and diagnostic assays. Due to the limited availability of specific quantitative solubility data for this compound in public literature, this guide presents qualitative solubility information, quantitative data for the closely related and structurally similar compound N-Hydroxysuccinimide (NHS), and detailed experimental protocols for determining the solubility of NHS-acetoacetate in various organic solvents.

Introduction to this compound

This compound is a chemical compound utilized in bioconjugation and protein labeling. It contains a reactive N-hydroxysuccinimide (NHS) ester functional group, which enables the formation of stable amide bonds with primary amines found in proteins and other biomolecules.[1] The acetoacetate portion of the molecule allows for further chemical modifications.[1] For effective use in laboratory settings, particularly in the preparation of stock solutions for conjugation reactions, understanding its solubility in common organic solvents is paramount. While specific quantitative data is scarce, it is generally reported to be soluble in organic solvents.[1]

Solubility Data

The following tables summarize the available solubility information. Table 1 provides the qualitative solubility of this compound. Due to the lack of specific quantitative data for NHS-acetoacetate, Table 2 presents quantitative and qualitative solubility data for the parent compound, N-Hydroxysuccinimide (NHS), which serves as a useful reference point given its structural similarity.

Table 1: Qualitative Solubility of this compound

| Solvent Family | General Solubility |

| Organic Solvents | Typically Soluble[1] |

Table 2: Solubility of N-Hydroxysuccinimide (NHS) in Various Solvents

| Solvent | Chemical Class | Solubility |

| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | 100 mM[2] |

| Water | Polar Protic | 50 mg/mL[2] |

| Methanol | Polar Protic | Soluble[2][3] |

| Acetone | Polar Aprotic | 50 mg/mL[2] |

| Dimethylformamide (DMF) | Polar Aprotic | Soluble[2][3] |

| Alcohols | Polar Protic | Soluble[2][3] |

| Ethyl Acetate | Polar Aprotic | Soluble[2][3] |

| Cold Ether | Ethers | Insoluble[3] |

| Toluene | Aromatic Hydrocarbon | Low solubility[4] |

Experimental Protocols for Solubility Determination

For researchers requiring precise solubility values of this compound in specific organic solvents, the following experimental protocols are recommended. The choice of method may depend on the desired accuracy and available equipment.

This method provides a rapid determination of whether the compound is soluble in a particular solvent.

Methodology:

-

Weigh approximately 1-2 mg of this compound into a small glass vial.

-

Add the selected organic solvent dropwise (e.g., 50-100 µL at a time) to the vial.

-

After each addition, vortex or agitate the vial vigorously for 30-60 seconds.

-

Observe the solution. If the solid completely dissolves, the compound is considered soluble in that solvent at that approximate concentration.

-

If the solid does not dissolve after the addition of a significant volume of solvent (e.g., 1-2 mL), it can be classified as sparingly soluble or insoluble.

The shake-flask method is a widely recognized and reliable technique for determining the thermodynamic equilibrium solubility of a compound.[5][6]

Materials:

-

This compound

-

High-purity organic solvent of interest

-

Analytical balance

-

Glass vials with screw caps

-

Orbital shaker or magnetic stirrer with temperature control

-

Centrifuge or filtration apparatus (e.g., syringe filters with appropriate membrane)

-

A validated analytical method for concentration measurement (e.g., HPLC-UV, UV-Vis spectrophotometry)

Procedure:

-

Preparation of a Saturated Solution:

-

Add an excess amount of this compound to a known volume of the organic solvent in a sealed glass vial. The presence of undissolved solid is essential to ensure saturation.

-

-

Equilibration:

-

Place the vial in an orbital shaker or on a magnetic stirrer.

-

Agitate the mixture at a constant temperature (e.g., 25 °C) for a sufficient period to reach equilibrium. This can range from 24 to 72 hours. It is advisable to take measurements at different time points (e.g., 24, 48, and 72 hours) to confirm that equilibrium has been reached (i.e., the concentration of the solute in the solution does not change significantly between time points).[6]

-

-

Phase Separation:

-

After equilibration, allow the vial to stand undisturbed to let the excess solid settle.

-

Carefully separate the saturated solution from the undissolved solid. This can be achieved by centrifugation followed by collection of the supernatant, or by filtering the solution through a chemically compatible syringe filter (e.g., PTFE for most organic solvents).

-

-

Analysis:

-

Accurately dilute a known volume of the clear, saturated solution with the same organic solvent to a concentration that falls within the linear range of the analytical method.

-

Determine the concentration of this compound in the diluted solution using a pre-validated analytical method.

-

-

Calculation:

-

Calculate the solubility of this compound in the organic solvent, taking into account the dilution factor. The solubility is typically expressed in mg/mL or mol/L.

-

Visualizing Experimental Workflows

The following diagrams, generated using Graphviz, illustrate the logical flow of the experimental protocols described above.

References

- 1. filab.fr [filab.fr]

- 2. chembk.com [chembk.com]

- 3. N-Hydroxysuccinimide, 98+% 25 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 4. researchgate.net [researchgate.net]

- 5. Physics-Based Solubility Prediction for Organic Molecules - PMC [pmc.ncbi.nlm.nih.gov]

- 6. who.int [who.int]

Methodological & Application

Application Notes: Protein Labeling with N-Hydroxysuccinimidyl Acetoacetate for Bioorthogonal Chemistry

Introduction

N-Hydroxysuccinimidyl (NHS) esters are a class of amine-reactive reagents widely used to covalently modify proteins.[1][2] The reaction targets the primary amines found on the N-terminus of a polypeptide chain and the epsilon-amine of lysine residues, forming a stable amide bond.[3][4] N-Hydroxysuccinimidyl acetoacetate (NHS-acetoacetate) is a specific NHS ester that introduces an acetoacetyl group onto the protein.

This modification serves as a powerful tool in chemical biology by installing a bioorthogonal "ketone handle" onto the protein surface.[5] The ketone group is generally absent in biological systems and can be selectively targeted in a secondary reaction with molecules containing hydrazide or alkoxyamine functionalities.[5] This two-step strategy allows for the precise attachment of a wide array of probes, such as fluorophores, biotin, or crosslinkers, for studying protein function, interactions, and localization.[6][7] Lysine acetoacetylation is also a naturally occurring post-translational modification, indicating its biological compatibility.[8][9]

These application notes provide a detailed protocol for the chemical modification of proteins using NHS-acetoacetate, enabling researchers to create versatile protein conjugates for downstream applications.

Chemical Reaction Mechanism

The labeling process is a two-step nucleophilic acyl substitution. First, the primary amine of a lysine residue or the protein's N-terminus acts as a nucleophile, attacking the carbonyl carbon of the NHS ester. This leads to the formation of a stable amide bond and the release of the N-hydroxysuccinimide leaving group.

Experimental Protocol

This protocol is a general guideline adapted from standard NHS ester labeling procedures.[3][10][11] Optimal conditions, such as the molar ratio of NHS-acetoacetate to protein, may need to be determined empirically for each specific protein.

1. Materials and Reagents

-

Protein of Interest (POI): Purified protein at a concentration of 1-10 mg/mL. The protein solution must be free of primary amine-containing buffers (e.g., Tris, glycine) and stabilizers like bovine serum albumin (BSA).

-

This compound (NHS-acetoacetate): Handled with care, as it is moisture-sensitive.

-

Reaction Buffer: Amine-free buffer, e.g., 0.1 M sodium phosphate or 0.1 M sodium bicarbonate, pH 8.3-8.5. Phosphate-Buffered Saline (PBS) at pH 7.2-7.4 can be used, but the reaction will proceed more slowly.[3]

-

Anhydrous Solvent: Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO). Ensure DMF is of high quality and free of amine degradation products.[12]

-

Quenching Buffer: 1 M Tris-HCl, pH 8.0 or 1 M glycine.

-

Purification System: Desalting column (e.g., Glen Gel-Pak™, Zeba™ Spin Desalting Columns) or dialysis cassette appropriate for the size of the protein.[3][11]

2. Procedure

Step 2.1: Protein Preparation

-

Prepare the protein in the chosen Reaction Buffer. If the protein is in an incompatible buffer, perform a buffer exchange using a desalting column or dialysis.

-

Determine the protein concentration using a standard method (e.g., Bradford assay or A280 measurement).

Step 2.2: Reagent Preparation

-

Allow the vial of NHS-acetoacetate to equilibrate to room temperature before opening to prevent moisture condensation.[11]

-

Immediately before use, prepare a stock solution of NHS-acetoacetate (e.g., 10 mg/mL or ~50 mM) by dissolving it in anhydrous DMSO or DMF. Vortex vigorously to ensure it is fully dissolved. Do not store the stock solution, as the NHS ester moiety readily hydrolyzes.[11]

Step 2.3: Labeling Reaction

-